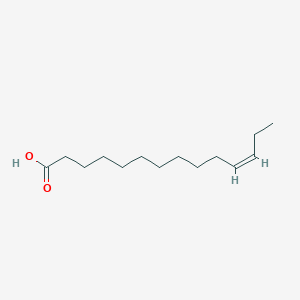

cis-Tetradec-11-enoic acid

CAS No.:

Cat. No.: VC1806035

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26O2 |

|---|---|

| Molecular Weight | 226.35 g/mol |

| IUPAC Name | (Z)-tetradec-11-enoic acid |

| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3- |

| Standard InChI Key | FWWOMPFHMRPXIH-ARJAWSKDSA-N |

| Isomeric SMILES | CC/C=C\CCCCCCCCCC(=O)O |

| SMILES | CCC=CCCCCCCCCCC(=O)O |

| Canonical SMILES | CCC=CCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structure

Molecular Composition

cis-Tetradec-11-enoic acid has the molecular formula C14H26O2 with a molecular weight of 226.35 g/mol . The compound features a carboxylic acid functional group at one end of a 14-carbon aliphatic chain with a distinctive cis-configured double bond between carbons 11 and 12. This specific configuration creates a characteristic "kink" in the molecular structure, which significantly influences its physical properties and biochemical behavior.

Structural Representation

The compound can be represented in various formats:

The cis configuration (Z-isomer) means that the hydrogen atoms attached to the carbon atoms of the double bond are positioned on the same side of the double bond plane, contrasting with the trans configuration where they would be on opposite sides.

Nomenclature and Identification

Systematic and Common Names

The compound is known by several names:

-

Common synonyms:

Registry Identifiers

For database and reference purposes, the compound is identified by several numerical codes:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 79039-46-6 |

| PubChem CID | 5362743 |

| ChEBI ID | CHEBI:37273 |

| DSSTox Substance ID | DTXSID801312686 |

| Lipid Maps ID | LMFA01030770 |

Physical and Chemical Properties

Chemical Reactivity

The chemical behavior of cis-Tetradec-11-enoic acid is determined by two key functional groups:

-

Carboxylic acid group (-COOH): Participates in typical acid-base reactions, esterification, amidation, and salt formation

-

cis-Double bond: Susceptible to addition reactions (hydrogenation, halogenation), oxidation, and isomerization

Biochemical Significance

Structural Comparison with Similar Fatty Acids

Understanding the significance of cis-Tetradec-11-enoic acid requires comparison with structurally related compounds:

The position and configuration of the double bond significantly influence physical properties and biological function. For example, the cis configuration introduces a bend in the fatty acid chain, affecting membrane fluidity and protein interactions differently than trans-configured fatty acids.

Analytical Identification

Spectroscopic Properties

Identification and characterization of cis-Tetradec-11-enoic acid typically involve:

-

Gas Chromatography (GC): Retention time analysis compared to standards

-

Mass Spectrometry (MS): Fragmentation pattern analysis

-

Infrared Spectroscopy (IR): Characteristic absorption bands for the carboxylic acid group (~1700 cm⁻¹) and cis double bond (~3000 cm⁻¹)

-

Nuclear Magnetic Resonance (NMR): Distinctive chemical shifts for the olefinic protons (~5.3-5.4 ppm) and the cis configuration

Chemical Derivatization

For analytical purposes, cis-Tetradec-11-enoic acid can be converted to derivatives such as:

-

Methyl esters for gas chromatography analysis

-

Trimethylsilyl (TMS) derivatives for improved GC-MS detection

-

4,4-dimethyloxazoline (DMOX) derivatives for mass spectrometric localization of double bonds

Synthesis and Production

Biological Production

In biological systems, monounsaturated fatty acids like cis-Tetradec-11-enoic acid are typically produced through:

-

De novo fatty acid synthesis followed by desaturation

-

Elongation of shorter-chain precursors

-

Action of specific desaturase enzymes that introduce double bonds at precise positions

Applications and Significance

Research Applications

cis-Tetradec-11-enoic acid serves important functions in scientific research:

-

As a standard in lipid profiling studies

-

In metabolism research to understand fatty acid processing

-

As a marker for specific biological processes

-

In comparative studies of fatty acid structure-function relationships

Current Research Directions

Current research involving monounsaturated fatty acids like cis-Tetradec-11-enoic acid focuses on several key areas:

-

Detailed metabolomic profiling to establish normal concentration ranges in different tissues

-

Investigation of potential biomarker applications in health and disease states

-

Studies on structure-activity relationships to understand the significance of double bond position and configuration

-

Development of analytical methods for precise quantification in complex biological matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume